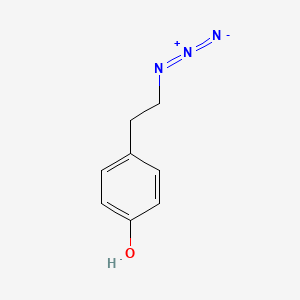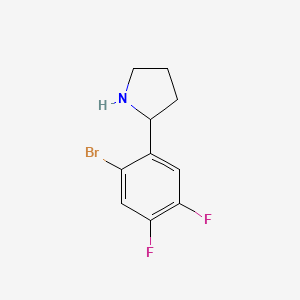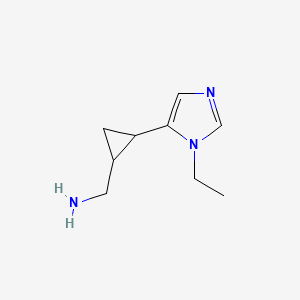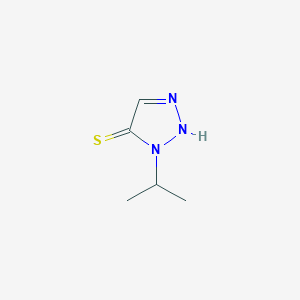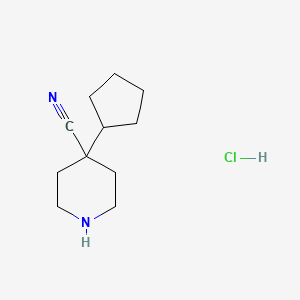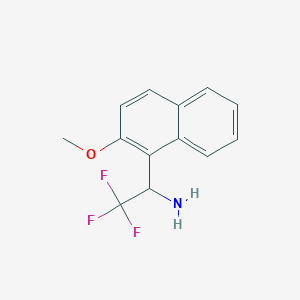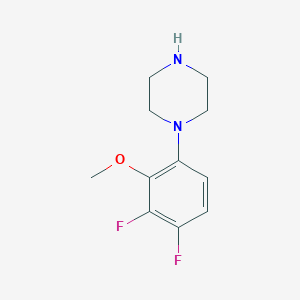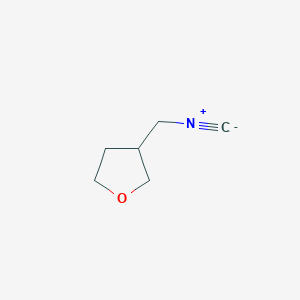
3-(Isocyanomethyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Isocyanomethyl)oxolane, also known as 3-(isocyanomethyl)tetrahydrofuran, is a heterocyclic compound with the molecular formula C6H9NO. It is characterized by the presence of an isocyanomethyl group attached to the third carbon of an oxolane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(isocyanomethyl)oxolane typically involves the formylation of a primary amine followed by dehydration. This two-step procedure is a reliable method for producing isocyanides . The reaction conditions are generally mild, and the process can be scaled up from a small laboratory scale to industrial production levels.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized to increase yield and purity while minimizing waste and exposure to hazardous fumes. The use of microtiter plates for parallel synthesis and the avoidance of aqueous workup are some of the innovative approaches that have been developed to enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Isocyanomethyl)oxolane undergoes various chemical reactions, including oxidation, reduction, and substitution. The isocyanide functionality exhibits unusual reactivity due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired product, but they generally involve mild temperatures and controlled environments to ensure high yields and purity.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxirane derivatives, while substitution reactions can produce a variety of functionalized oxolane compounds .
Wissenschaftliche Forschungsanwendungen
3-(Isocyanomethyl)oxolane has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-(isocyanomethyl)oxolane involves its reactivity as an isocyanide. The compound can participate in various chemical reactions due to its nucleophilic and electrophilic terminal carbon. This reactivity allows it to interact with different molecular targets and pathways, making it a versatile compound in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
- 3-(Isocyanomethyl)tetrahydrofuran
- 2-Isocyanopyrimidine
- 2-Acylphenylisocyanides
- o-Isocyanobenzaldehyde
Comparison: Compared to other similar compounds, 3-(isocyanomethyl)oxolane is unique due to its specific structure and reactivity. Its oxolane ring provides additional stability and versatility in chemical reactions, making it a valuable compound in various applications. The ability to produce it in high yields and purity further enhances its utility in research and industry .
Eigenschaften
Molekularformel |
C6H9NO |
|---|---|
Molekulargewicht |
111.14 g/mol |
IUPAC-Name |
3-(isocyanomethyl)oxolane |
InChI |
InChI=1S/C6H9NO/c1-7-4-6-2-3-8-5-6/h6H,2-5H2 |
InChI-Schlüssel |
HFTSKDFAAXRVCK-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]CC1CCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


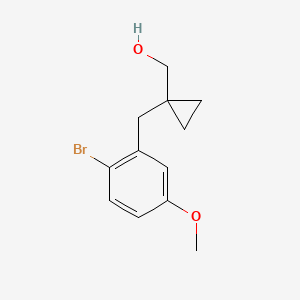
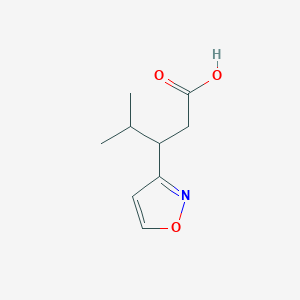

![1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13589073.png)
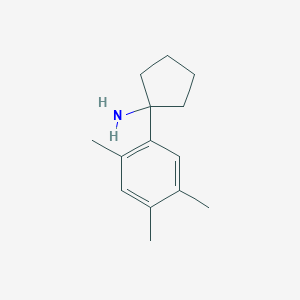
![1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13589084.png)

